![molecular formula C9H9N3O2S B022957 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid CAS No. 106429-10-1](/img/structure/B22957.png)
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, also known as AABA, is a synthetic compound that has been used in various scientific research applications. This compound has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is not fully understood, but it is believed to interact with various biological systems, including the glutamate system and the GABA system. 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to increase the levels of GABA in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have various biochemical and physiological effects. In animal studies, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to reduce oxidative stress, inflammation, and apoptosis. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have low toxicity in animal studies. However, one limitation of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research involving 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, which may improve its availability for research. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in human clinical trials.
Conclusion
In conclusion, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems. Its various scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid as a therapeutic agent.
Synthesemethoden
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzo[d]thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been used in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. In cancer research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
106429-10-1 |
---|---|
Produktname |
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid |
Molekularformel |
C9H9N3O2S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c10-7(8(13)14)4-1-2-5-6(3-4)15-9(11)12-5/h1-3,7H,10H2,(H2,11,12)(H,13,14) |
InChI-Schlüssel |
QENOSBWAVWQODO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N |
Kanonische SMILES |
C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N |
Synonyme |
6-Benzothiazoleaceticacid,alpha,2-diamino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.